5-Cyclobutyl-1,3,4-oxadiazol-2-amine
Overview
Description
5-Cyclobutyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound with the molecular formula C6H9N3O. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a cyclobutyl group attached to the oxadiazole ring, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
1,3,4-oxadiazole derivatives are known to interact with their targets, leading to various changes that contribute to their broad spectrum of pharmacological activities .
Biochemical Pathways
1,3,4-oxadiazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Pharmacokinetics
The compound’s molecular weight (13916) suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
1,3,4-oxadiazole derivatives are known to have a broad spectrum of pharmacological activities, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-Cyclobutyl-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis and cause cell cycle arrest in cancer cell lines, such as HeLa cells . This indicates its potential as an antitumor agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, its inhibition of AChE and BChE involves binding to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine . This results in increased levels of these neurotransmitters, enhancing cholinergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including acute toxicity and adverse impacts on organ function . These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target enzymes and proteins, influencing its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of thiosemicarbazides. A common method includes the use of tosyl chloride and pyridine as mediators . The reaction conditions often require a controlled environment to ensure the proper formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the principles of large-scale synthesis would likely involve optimization of the cyclization process to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as hydrogen gas. The conditions for these reactions typically involve specific temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.
Scientific Research Applications
5-Cyclobutyl-1,3,4-oxadiazol-2-amine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Industry: It is utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 2-Amino-5-phenyl-1,3,4-oxadiazole
- 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole
Uniqueness
5-Cyclobutyl-1,3,4-oxadiazol-2-amine is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other oxadiazoles. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in research .
Properties
IUPAC Name |
5-cyclobutyl-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOJXINBSJBDHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602754 | |
Record name | 5-Cyclobutyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-84-6 | |
Record name | 5-Cyclobutyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyclobutyl-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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